YD23

SMARCA2 degradation PROTAC DC50

YD23 is a best-in-class chemical probe distinguished by its >100-fold selectivity for SMARCA2 over SMARCA4, a feature not replicated by dual degraders like ACBI1 or AU-15330. This precision enables unambiguous validation of SMARCA2 dependency in SMARCA4-mutant cancer models without confounding SMARCA4 degradation. With a demonstrated >50-fold growth inhibitory window, ~90% enhancer-site overlap with SMARCA2 knockdown, and proven in vivo efficacy in lung cancer xenografts, YD23 is the definitive benchmark for SAR studies and preclinical proof-of-concept experiments.

Molecular Formula C38H39FN8O7
Molecular Weight 738.8 g/mol
Cat. No. B15542338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYD23
Molecular FormulaC38H39FN8O7
Molecular Weight738.8 g/mol
Structural Identifiers
InChIInChI=1S/C38H39FN8O7/c39-26-20-23(22-45-13-15-46(16-14-45)30-21-28(43-44-35(30)40)24-4-1-2-7-31(24)48)8-10-32(26)54-19-18-53-17-12-41-27-6-3-5-25-34(27)38(52)47(37(25)51)29-9-11-33(49)42-36(29)50/h1-8,10,20-21,29,41,48H,9,11-19,22H2,(H2,40,44)(H,42,49,50)
InChIKeyDMUYROJVOXZRNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YD23: A Highly Selective SMARCA2 PROTAC Degrader with Defined Potency in Mutant Lung Cancer Models


YD23 (CAS 2951015-29-3) is a proteolysis-targeting chimera (PROTAC) developed through extensive structure-activity relationship (SAR) studies [1]. It is designed to selectively recruit SMARCA2 to the CRBN E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation [1]. The primary therapeutic context is synthetic lethality in SMARCA4-mutant cancers, where SMARCA2 depletion is selectively toxic [1].

Why YD23 Cannot Be Interchanged with Other SMARCA2 or Dual-Targeting Degraders


Direct substitution with other SMARCA2-targeting agents or dual SMARCA2/SMARCA4 degraders (e.g., ACBI1, AU-15330) is not scientifically sound due to YD23's unique selectivity profile and distinct mechanistic consequences. YD23 exhibits >100-fold selectivity for SMARCA2 over SMARCA4 [1], whereas dual degraders like ACBI1 potently degrade both paralogs, leading to differential enhancer reprogramming and a less targeted transcriptional response [1]. This precision is critical in SMARCA4-mutant cancers where preservation of SMARCA4 function in normal tissues is desirable, making YD23 a distinct chemical tool rather than a generic member of its class.

YD23 Product-Specific Quantitative Evidence: Key Comparative Data


YD23 SMARCA2 Degradation Potency (DC50) in H1792 and H1975 Cell Lines

YD23 induces degradation of SMARCA2 with high potency, exhibiting DC50 values of 64 nM in H1792 (SMARCA4-mutant) and 297 nM in H1975 (SMARCA4-WT) cells . This is complemented by a Dmax of 88% in H1792 cells and 95% in H1975 cells .

SMARCA2 degradation PROTAC DC50

YD23 Selective Degradation of SMARCA2 over SMARCA4 Compared to Dual Degrader ACBI1

YD23 exhibits high selectivity for SMARCA2 over its paralog SMARCA4. In a panel of SMARCA4-WT cell lines, YD23 degraded SMARCA2 with a median DC50 of 92.8 nM (Dmax 90%), while its effect on SMARCA4 was minimal, with a median DC50 >10 μM and Dmax of only 35% [1]. This >100-fold selectivity window is in stark contrast to the dual degrader ACBI1, which potently degraded both SMARCA2 (DC50 11.1 nM, Dmax 96%) and SMARCA4 (DC50 31.3 nM, Dmax 95%) under identical conditions [1].

SMARCA2 SMARCA4 Selectivity PROTAC

YD23 Selective Anti-Proliferative Activity in SMARCA4-Mutant vs. Wild-Type Lung Cancer Cells

YD23 selectively inhibits the growth of SMARCA4-mutant lung cancer cell lines, a hallmark of synthetic lethality. Across a panel of cell lines, YD23 exhibited a median IC50 of 0.11 μM in SMARCA4-mutant cells, compared to a median IC50 of 6.0 μM in SMARCA4-WT cells, representing a >50-fold selectivity window [1]. This is consistent with the dependency of SMARCA4-mutant cancers on SMARCA2 for survival.

SMARCA4-mutant synthetic lethality IC50

YD23 Potent Tumor Growth Inhibition in SMARCA4-Mutant Xenograft Model

YD23 demonstrates significant in vivo efficacy in a SMARCA4-mutant lung cancer xenograft model. At a dose of 12.5 mg/kg administered intraperitoneally, YD23 potently inhibited tumor growth [1]. This in vivo activity corroborates its in vitro selectivity and mechanism of action, establishing it as a valuable tool for preclinical studies.

xenograft in vivo tumor growth inhibition

YD23 Enhancer Reprogramming Specificity Compared to Dual Degrader ACBI1

YD23's selective degradation of SMARCA2 translates to a specific impact on the enhancer landscape. In SMARCA4-mutant cells, YD23 treatment reduces chromatin accessibility at enhancers, with ~90% of these lost enhancer sites overlapping with those affected by SMARCA2 genetic knockdown, indicating high on-target activity [1]. In contrast, treatment with the dual degrader ACBI1 resulted in a more extensive loss of enhancer accessibility that affected both SMARCA4-WT and mutant cells, with only ~70% overlap with SMARCA2 knockdown sites [1].

enhancer reprogramming chromatin accessibility ATAC-seq

Optimal Research and Industrial Application Scenarios for YD23


Validating Synthetic Lethality in SMARCA4-Mutant Cancer Models

YD23 is an optimal tool for validating SMARCA2 dependency in SMARCA4-mutant cancer cell lines. Its selective degradation of SMARCA2 and >50-fold growth inhibitory window [1] provide a robust and specific assay for synthetic lethality studies, minimizing off-target confounding effects.

Investigating SMARCA2-Specific Enhancer Regulation and Epigenetic Reprogramming

YD23's high on-target specificity, demonstrated by ~90% overlap of lost enhancer sites with SMARCA2 knockdown [1], makes it an ideal chemical probe for mapping SMARCA2-dependent enhancer landscapes and studying epigenetic reprogramming without the confounding effects of SMARCA4 degradation.

Preclinical In Vivo Studies in SMARCA4-Mutant Xenograft Models

The demonstrated in vivo efficacy of YD23 in SMARCA4-mutant lung cancer xenografts [1] supports its use as a valuable tool for preclinical proof-of-concept studies, pharmacodynamic assessments, and combination therapy testing in animal models.

Use as a Reference Standard for Developing Next-Generation SMARCA2 Degraders

Given its well-characterized selectivity profile (median DC50 92.8 nM for SMARCA2 vs >10 μM for SMARCA4 [1]), YD23 serves as a benchmark compound for evaluating the potency and selectivity of novel SMARCA2 PROTACs or inhibitors, providing a clear baseline for comparison in SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for YD23

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.